molecular formula C7H16O B13406929 1,1,2,2,3,3,4-Heptadeuterio-5-methylhexan-1-ol

1,1,2,2,3,3,4-Heptadeuterio-5-methylhexan-1-ol

Cat. No.: B13406929
M. Wt: 123.24 g/mol
InChI Key: ZVHAANQOQZVVFD-JSWVBPQOSA-N
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Description

5-Methylhexanol-d7: is a deuterated analog of 5-Methylhexanol, which is an aliphatic alcohol. The deuterium labeling makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) studies. The molecular formula of 5-Methylhexanol-d7 is C7H9D7O, and it has a molecular weight of 123.24 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylhexanol-d7 is typically synthesized through deuterium exchange reactions. One common method involves the reaction of 5-Methylhexanol with deuterated reagents under specific conditions. For example, the synthesis can be carried out using toluene-4-sulfonic acid in methanol at room temperature for about 30 minutes .

Industrial Production Methods: Industrial production of 5-Methylhexanol-d7 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions: 5-Methylhexanol-d7 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alkanes.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of 5-Methylhexanoic acid.

    Reduction: Formation of 5-Methylhexane.

    Substitution: Formation of various substituted hexanols depending on the nucleophile used.

Scientific Research Applications

5-Methylhexanol-d7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-Methylhexanol-d7 is primarily related to its use as a labeled compound in various studies. The deuterium atoms in the molecule provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions in different environments. This labeling helps in understanding molecular targets and pathways involved in various chemical and biological processes .

Comparison with Similar Compounds

    5-Methylhexanol: The non-deuterated analog with similar chemical properties but without the distinct NMR signals provided by deuterium.

    4-Methyl-1-pentanol: Another aliphatic alcohol with a similar structure but different branching.

    3-Methyl-1-pentanol: Similar to 5-Methylhexanol but with the methyl group at a different position.

Uniqueness: 5-Methylhexanol-d7 is unique due to its deuterium labeling, which makes it particularly valuable in NMR studies and other research applications where tracking and identification of compounds are crucial .

Properties

Molecular Formula

C7H16O

Molecular Weight

123.24 g/mol

IUPAC Name

1,1,2,2,3,3,4-heptadeuterio-5-methylhexan-1-ol

InChI

InChI=1S/C7H16O/c1-7(2)5-3-4-6-8/h7-8H,3-6H2,1-2H3/i3D2,4D2,5D,6D2

InChI Key

ZVHAANQOQZVVFD-JSWVBPQOSA-N

Isomeric SMILES

[2H]C(C(C)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])O

Canonical SMILES

CC(C)CCCCO

Origin of Product

United States

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